molecular formula C10H9NO B1622374 (2-Cyanophenyl)acetone CAS No. 73013-48-6

(2-Cyanophenyl)acetone

Cat. No. B1622374
CAS RN: 73013-48-6
M. Wt: 159.18 g/mol
InChI Key: IBBZXXNFIDTUNC-UHFFFAOYSA-N
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Description

(2-Cyanophenyl)acetone, also known as phenylacetone cyanohydrin, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. This chemical compound has been used in various fields, including pharmacology, biochemistry, and organic chemistry.

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • In a study by Chowdhury et al. (2019), the oxidation of 2-propanol to acetone using hexavalent Cr(VI) is enhanced significantly by using Ru(III) metal salt solution as a catalyst, which might have implications for the reactions involving (2-Cyanophenyl)acetone (Chowdhury et al., 2019).
    • Khanipour et al. (2020) explored the electrochemical oxidation of 2-propanol to acetone on platinum and platinum-ruthenium nanocatalysts, a study relevant for understanding the chemical pathways and reactions of related ketones like (2-Cyanophenyl)acetone (Khanipour et al., 2020).
  • Chemical Synthesis and Interactions :

    • Boudreault et al. (2018) researched the pyridyl-directed ortho-CH and ortho-CBr activations in the presence of acetone. This provides insights into potential interactions and synthetic applications of (2-Cyanophenyl)acetone (Boudreault et al., 2018).
    • The study by Guannian et al. (2020) on the reaction of acetone cyanohydrin with substituted compounds may offer insights into the reactivity of (2-Cyanophenyl)acetone under various conditions (Guannian et al., 2020).
  • Material Science and Sensing :

    • Zhang et al. (2022) developed a fluorescent sensor for acetone vapor, indicating potential for using (2-Cyanophenyl)acetone in similar sensing applications (Zhang et al., 2022).
    • The research by Sunny et al. (2015) on classifying and quantifying gases using sensor arrays, including acetone, could be relevant for the development of detection systems involving (2-Cyanophenyl)acetone (Sunny et al., 2015).
  • Environmental Applications :

    • A study by Ramos et al. (2017) examined the solvent effects in hydrodeoxygenation
    of furfural-acetone condensation products, providing insights into environmental applications of (2-Cyanophenyl)acetone in bio-based chemical production .
  • Solubility and Thermodynamics :

    • Zhou et al. (2017) investigated the solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl, which could offer valuable data on the solubility behavior of similar compounds like (2-Cyanophenyl)acetone (Zhou et al., 2017).
  • Radiation Chemistry and Astrophysics :

    • The study of the radiation chemistry of solid acetone by Hudson (2018) provides a new perspective on the stability of acetone in extraterrestrial environments, which could be extrapolated to the behavior of related compounds like (2-Cyanophenyl)acetone (Hudson, 2018).

properties

IUPAC Name

2-(2-oxopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBZXXNFIDTUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363695
Record name (2-Cyanophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyanophenyl)acetone

CAS RN

73013-48-6
Record name 2-(2-Oxopropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73013-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyanophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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